molecular formula C19H18N2O3S2 B2750870 N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2380179-66-6

N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2750870
CAS No.: 2380179-66-6
M. Wt: 386.48
InChI Key: HXJQRCVGJFQIME-UHFFFAOYSA-N
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Description

N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide typically involves the condensation of thiophene derivatives with appropriate amines and oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of thiophene derivatives, including N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide, often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxamide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of certain enzymes involved in cell proliferation. The compound’s anti-inflammatory effects could be due to the modulation of cytokine production and inhibition of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-16(13-5-7-14(8-6-13)17-4-2-10-26-17)12-21-19(24)18(23)20-11-15-3-1-9-25-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJQRCVGJFQIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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